One method for synthesizing Rivaroxaban involves reacting 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one-hydrochloride with 5-chlorothiophene-2-carbonyl chloride []. This reaction typically utilizes a solvent such as ether, alcohol, ketone, water, or a mixture thereof, along with an inorganic base [].
Rivaroxaban exists in various polymorphic forms, including Modifications I and II, and an amorphous form [, ]. Different methods are employed to obtain specific forms. For instance, Modification II can be obtained from Modification I through several methods: * Dissolving Modification I in an inert solvent and precipitating it by adding a precipitating agent [].* Dissolving Modification I in an inert solvent and maintaining the solution at an elevated temperature until the solvent evaporates [].* Suspending the amorphous form of Rivaroxaban in an anhydrous inert solvent and stirring or shaking the suspension until it converts to Modification II [].
The amorphous form can be produced by melting the crystalline form of Rivaroxaban and then rapidly cooling it [].
While the provided literature does not offer detailed spectroscopic data for Rivaroxaban's molecular structure, it does mention that different modifications, such as Modifications I and II, exhibit distinct spectral data in the near-infrared region []. This suggests variations in their solid-state structures and intermolecular interactions.
Rivaroxaban selectively inhibits factor Xa, a key enzyme in the coagulation cascade [, , ]. By binding to the active site of factor Xa, Rivaroxaban prevents the conversion of prothrombin to thrombin, thereby hindering the formation of fibrin clots [, , ]. This selective inhibition mechanism makes Rivaroxaban a promising anticoagulant for various thromboembolic disorders.
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: